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Compound of Interest

Compound Name: Tridecanal

Cat. No.: B079276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
tridecanal (C13H260), a long-chain saturated fatty aldehyde. The information presented herein
is intended to support research and development activities by providing detailed spectroscopic
characterization and the methodologies used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following sections detail the *H and 3C NMR data for tridecanal.

'H NMR Spectroscopy

A specific experimental *H NMR spectrum for tridecanal is not publicly available at the time of
this guide's compilation. However, the expected proton NMR spectrum can be predicted based
on the known chemical shifts and coupling constants for similar aliphatic aldehydes.

Expected 'H NMR Spectrum of Tridecanal:
The *H NMR spectrum of tridecanal is expected to exhibit the following characteristic signals:

o Aldehydic Proton (CHO): A triplet signal in the downfield region of the spectrum, typically
between & 9.5 and 9.8 ppm. This downfield shift is due to the deshielding effect of the
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electronegative oxygen atom of the carbonyl group. The triplet multiplicity arises from the
coupling with the two adjacent protons on the a-carbon (C2).

e a-Methylene Protons (-CH2-CHO): A triplet of doublets or a multiplet signal around & 2.4
ppm. These protons are adjacent to the carbonyl group and are therefore deshielded. They
will show coupling to the aldehydic proton and the protons on the B-carbon (C3).

o Methylene Protons (-CHz-): A large, complex multiplet signal between 6 1.2 and 1.6 ppm,
corresponding to the overlapping signals of the methylene groups in the long aliphatic chain
(C3to C12).

» Terminal Methyl Protons (-CHs): A triplet signal in the upfield region, typically around & 0.88
ppm, corresponding to the terminal methyl group (C13). The triplet multiplicity is due to
coupling with the adjacent methylene protons on C12.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 1: 13C NMR Spectroscopic Data for Tridecanal[1]

Carbon Atom Chemical Shift (6, ppm)
C1 (CHO) 202.8

Cc2 43.9

C3 31.9

C4-C11 29.7 - 29.3 (overlapping)
C12 22.7

C13 141

Solvent: CDCl3

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for Tridecanal

Functional Group

Absorption Range (cm™?)

Description

C-H stretch (aldehyde)

2830-2695

Characteristic pair of medium
intensity bands for the C-H
bond of the aldehyde group.[2]

C=0 stretch (aldehyde)

1740-1720

Strong, sharp absorption band
characteristic of the carbonyl
group in a saturated aliphatic
aldehyde.[2]

C-H stretch (alkane)

2960-2850

Strong absorption bands
corresponding to the C-H
stretching vibrations of the

long alkyl chain.

-CH:z- bend (alkane)

~1465

Bending vibration of the

methylene groups.

-CHs bend (alkane)

~1375

Bending vibration of the

terminal methyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for Tridecanal[3][4]
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miz Relative Intensity (%) Proposed Fragment

198 Low or absent [M]* (Molecular lon)

180 Variable [M-H20]*

154 Variable [M-CsHe]* (McLafferty
rearrangement)

82 High [CeH10]*

57 High [CaHs]*

43 High [CsH7]*

lonization Mode: Electron lonization (El)

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. Specific parameters may vary depending on the
instrumentation used.

NMR Spectroscopy

4.1.1. Sample Preparation: Approximately 10-20 mg of tridecanal is dissolved in about 0.5-0.7
mL of a deuterated solvent, such as chloroform-d (CDCIs), in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (o
0.00 ppm).

4.1.2. *H NMR Spectroscopy (Predicted Methodology): A tH NMR spectrum would be acquired
on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition
parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio,
a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.

4.1.3. 8C NMR Spectroscopy: The 3C NMR spectrum was acquired on a Bruker AM-270
spectrometer.[3] A standard proton-decoupled pulse sequence is used to obtain a spectrum
with single lines for each unique carbon atom. A sufficient number of scans is necessary due to
the low natural abundance of the 13C isotope.
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Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of neat liquid tridecanal is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the
ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of tridecanal is
typically obtained using a GC-MS system. The gas chromatograph separates the components
of a sample before they are introduced into the mass spectrometer.

e Instrumentation: A common setup includes a gas chromatograph coupled to a mass
spectrometer with an electron ionization (El) source (e.g., HP 5970 or HITACHI M-80).[3]

e GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 pm
film thickness), is often used.

o Oven Temperature Program: A typical temperature program starts at a low temperature (e.g.,
50°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) to
ensure the elution of the compound.

e lonization: Electron ionization at 70 eV is standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like tridecanal.
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General workflow for the spectroscopic analysis of tridecanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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